molecular formula C6H3Cl3O B7800880 2,3,4-Trichlorophenol CAS No. 25167-82-2

2,3,4-Trichlorophenol

Cat. No.: B7800880
CAS No.: 25167-82-2
M. Wt: 197.4 g/mol
InChI Key: HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Description

2,3,4-Trichlorophenol is an organochlorine compound that belongs to the family of trichlorophenols. It is characterized by the presence of three chlorine atoms attached to a phenol ring. This compound is primarily used as an intermediate in the synthesis of other chemicals and has applications in various industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,3,4-Trichlorophenol is typically synthesized through the electrophilic halogenation of phenol with chlorine. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process is carried out under controlled conditions to ensure the selective chlorination at the 2, 3, and 4 positions .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction is conducted in the presence of a catalyst, often iron or aluminum chloride, to enhance the reaction rate and selectivity. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,3,4-Trichlorophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,3,4-Trichlorophenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,4-Trichlorophenol involves its interaction with cellular components, leading to various biochemical effects. It can disrupt cellular membranes and interfere with enzyme activities. The compound is known to affect oxidative phosphorylation and can induce oxidative stress in cells. The molecular targets include enzymes involved in detoxification processes and cellular respiration .

Comparison with Similar Compounds

  • 2,3,5-Trichlorophenol
  • 2,3,6-Trichlorophenol
  • 2,4,5-Trichlorophenol
  • 2,4,6-Trichlorophenol
  • 3,4,5-Trichlorophenol

Comparison: 2,3,4-Trichlorophenol is unique due to its specific chlorine substitution pattern, which influences its chemical reactivity and physical properties. Compared to other trichlorophenols, it has distinct reactivity in substitution reactions and different toxicological profiles. For instance, 2,4,6-Trichlorophenol has two chlorine atoms in the ortho positions and one in the para position, leading to different chemical behavior and applications .

Properties

IUPAC Name

2,3,4-trichlorophenol
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InChI

InChI=1S/C6H3Cl3O/c7-3-1-2-4(10)6(9)5(3)8/h1-2,10H
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InChI Key

HSQFVBWFPBKHEB-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(C(=C1O)Cl)Cl)Cl
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Molecular Formula

C6H3Cl3O
Record name 2,3,4-TRICHLOROPHENOL
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DSSTOX Substance ID

DTXSID5026207
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Molecular Weight

197.4 g/mol
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Physical Description

2,3,4-trichlorophenol appears as needles (from benzene and ligroin) or light peach solid. (NTP, 1992), Solid with a strong disinfectant odor; [HSDB], WHITE POWDER OR NEEDLES WITH CHARACTERISTIC ODOUR.
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Boiling Point

Sublimes (NTP, 1992), 252 °C
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Flash Point

62 °C
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992), Solubility in water: none
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Density

1.7 at 25 °C (solid), 1.5 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.8
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Vapor Pressure

0.00246 [mmHg]
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Mechanism of Action

CHLORINATED PHENOLS ... ARE VERY EFFECTIVE (... IN VITRO) AS UNCOUPLERS OF OXIDATIVE PHOSPHORYLATION. THEY THUS PREVENT INCORPORATION OF INORGANIC PHOSPHATE INTO ATP WITHOUT EFFECTING ELECTRON TRANSPORT. AS A RESULT OF THIS ACTION, WHICH IS BELIEVED TO OCCUR @ MITOCHONDRIAL /MEMBRANE/, CELLS CONTINUE TO RESPIRE BUT SOON ARE DEPLETED OF ATP NECESSARY FOR GROWTH. /CHLOROPHENOLS/
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Impurities

CONTAMINATION WITH 2,3,7,8-TETRACHLORODIBENZO-P-DIOXIN; 2,7-DICHLORODIBENZO-P-DIOXIN; 1,3,6,8-TETRACHLORODIBENZO-P-DIOXIN; AND PENTACHLORODIBENZO-P-DIOXIN AT LEVELS OF 0.07 TO 6.2 PPM.
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Color/Form

Solid crystals or flakes

CAS No.

15950-66-0, 25167-82-2
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Melting Point

171 to 174 °F (NTP, 1992), 57 °C (FP), 79-81 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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